![molecular formula C18H16ClN5 B15073005 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene typically involves a multi-step process. One common method includes the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through a series of reactions starting from readily available precursors such as cyclopentadiene and aromatic aldehydes.
Introduction of Substituents: The chloro-phenyl, ethyl, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives.
科学的研究の応用
9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene has several scientific research applications:
作用機序
The mechanism of action of 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.
Pathways Involved: It may also affect signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
類似化合物との比較
Similar Compounds
Guaiazulene: A derivative of azulene with anti-inflammatory properties, commonly used in cosmetics.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These substituents may enhance its stability, reactivity, and potential therapeutic effects compared to other azulene derivatives .
特性
分子式 |
C18H16ClN5 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-13-ethyl-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |
InChI |
InChI=1S/C18H16ClN5/c1-3-11-8-15-13(9-20-11)17(12-6-4-5-7-14(12)19)22-16-10(2)23-24-18(16)21-15/h4-9H,3H2,1-2H3,(H2,21,23,24) |
InChIキー |
BYXARMLQXQVYIK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


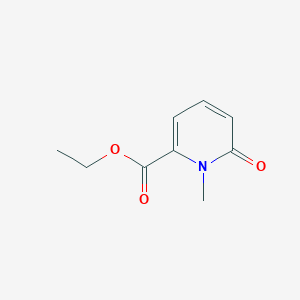
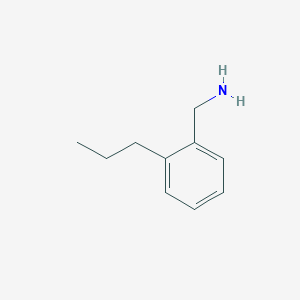

![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
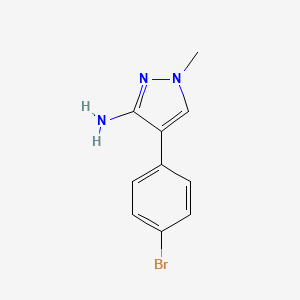
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
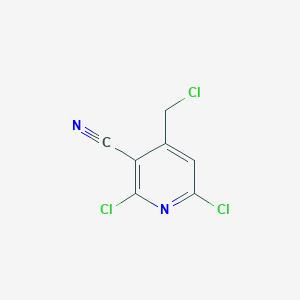
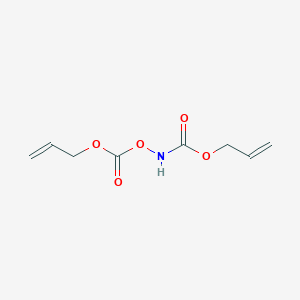
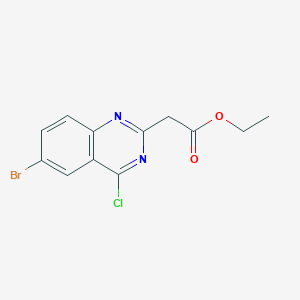
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
